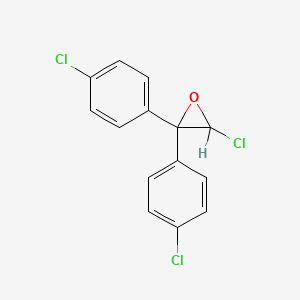
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is an organic compound with the molecular formula C14H11Cl3O. It is a derivative of ethane, characterized by the presence of two p-chlorophenyl groups and an epoxy group. This compound is known for its unique chemical properties and has been studied extensively for its applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane typically involves the reaction of 1,1-Bis(p-chlorophenyl)-2-chloroethane with an oxidizing agent to introduce the epoxy group. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxy group.
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can break the epoxy ring, leading to the formation of diols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium hydroxide (NaOH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is similar to other compounds such as 1,1-Bis(p-chlorophenyl)-2-chloroethane and 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. its unique epoxy group distinguishes it from these compounds, providing different reactivity and biological activity. The presence of the epoxy group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications. Continued studies on this compound will likely uncover new uses and insights into its mechanisms of action.
Propriétés
Numéro CAS |
79133-02-1 |
|---|---|
Formule moléculaire |
C14H9Cl3O |
Poids moléculaire |
299.6 g/mol |
Nom IUPAC |
3-chloro-2,2-bis(4-chlorophenyl)oxirane |
InChI |
InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)14(13(17)18-14)10-3-7-12(16)8-4-10/h1-8,13H |
Clé InChI |
YOLURZVIWIXYJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(C(O2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
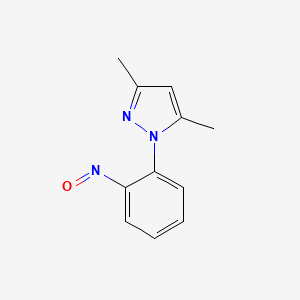
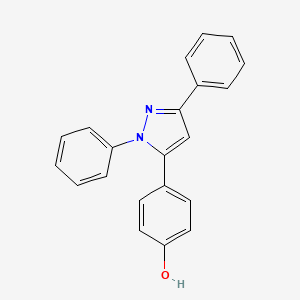
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
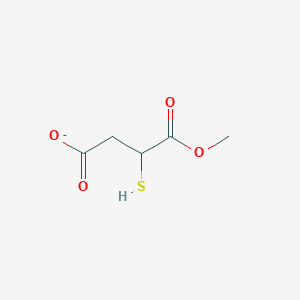

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)



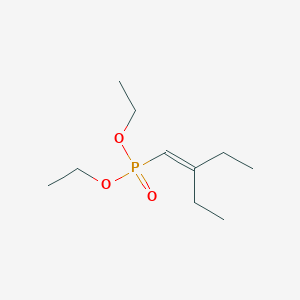
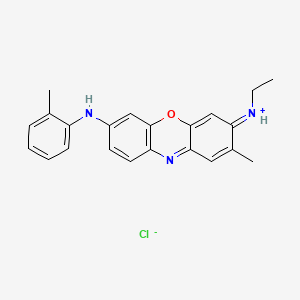
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
